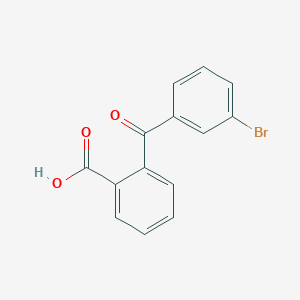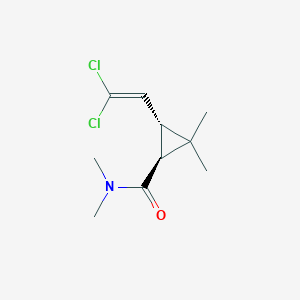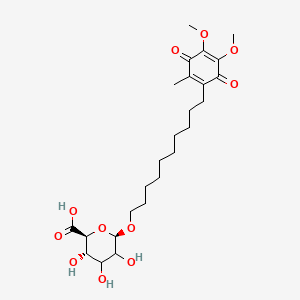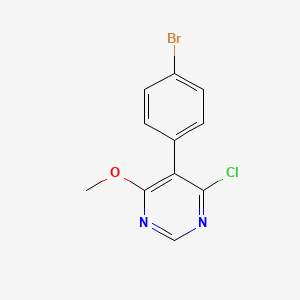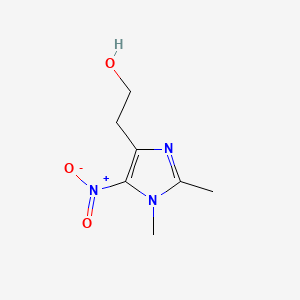
1,2-Dimethyl-5-nitro-1H-imidazole-4-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol is a chemical compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
The synthesis of 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol typically involves the nitration of imidazole derivatives followed by subsequent functional group modifications. One common method involves the reaction of 1,2-dimethylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position . The resulting 1,2-dimethyl-5-nitroimidazole is then reacted with ethylene oxide to yield 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol .
Chemical Reactions Analysis
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Major products formed from these reactions include aminoimidazoles and hydroxylamine derivatives .
Scientific Research Applications
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial and protozoal infections.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol involves the reduction of the nitro group to form reactive intermediates that can damage cellular components of microorganisms. These intermediates interact with DNA, proteins, and other cellular structures, leading to cell death . The molecular targets include nucleic acids and enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar compounds to 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol include:
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Used to treat similar infections but has a longer half-life.
Ornidazole: Known for its effectiveness against anaerobic bacteria and protozoa.
Compared to these compounds, 2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol offers unique structural features that may enhance its reactivity and specificity in certain applications .
Properties
CAS No. |
104575-27-1 |
|---|---|
Molecular Formula |
C7H11N3O3 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-(1,2-dimethyl-5-nitroimidazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11N3O3/c1-5-8-6(3-4-11)7(9(5)2)10(12)13/h11H,3-4H2,1-2H3 |
InChI Key |
IHYYHUZRCBWOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1C)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
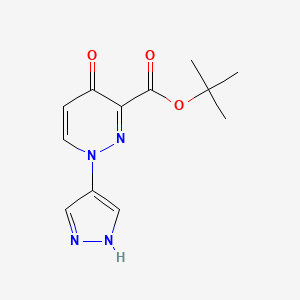
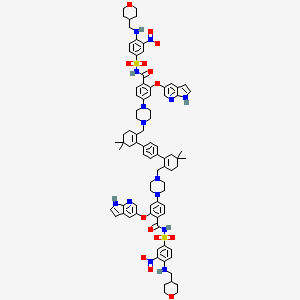
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

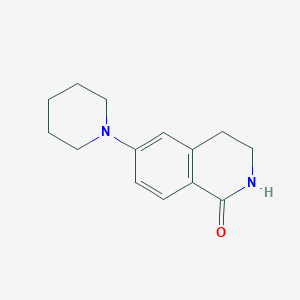
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
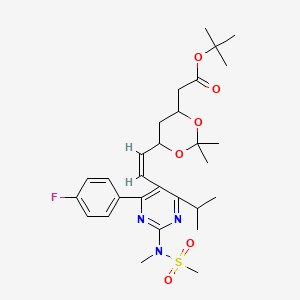
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
